molecular formula C22H18IN3O2 B7540446 N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide

N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide

Katalognummer B7540446
Molekulargewicht: 483.3 g/mol
InChI-Schlüssel: TTZOQODCRLTQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide, also known as IodoPA or NIPAA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of cancer therapy. This compound is a small molecule that can selectively target cancer cells and induce cell death.

Wirkmechanismus

The mechanism of action of NIPAA involves its ability to selectively target cancer cells and induce cell death. This compound binds to a specific protein on the surface of cancer cells, which triggers a series of events that ultimately lead to the death of the cell. NIPAA has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
NIPAA has been shown to have a number of biochemical and physiological effects on cancer cells. It has been found to induce cell death by activating certain proteins that are involved in the apoptotic pathway. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of NIPAA is its ability to selectively target cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations when it comes to lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, the synthesis of NIPAA requires the use of various reagents and solvents, which can make it challenging to work with in a lab setting.

Zukünftige Richtungen

There are several future directions for research on NIPAA. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of the specific proteins and enzymes that are targeted by NIPAA, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to determine the potential applications of NIPAA in other areas of medicine, such as infectious diseases and autoimmune disorders.
In conclusion, N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. While there is still much to be learned about this compound, it has already shown promising results in preclinical studies, and there is great potential for its use in the development of new cancer therapies.

Synthesemethoden

The synthesis of NIPAA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-(phenoxymethyl)benzimidazole, which is then reacted with 2-iodoaniline to obtain the intermediate compound. This intermediate is then reacted with acetic anhydride to form NIPAA.

Wissenschaftliche Forschungsanwendungen

NIPAA has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.

Eigenschaften

IUPAC Name

N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18IN3O2/c23-17-10-4-5-11-18(17)25-22(27)14-26-20-13-7-6-12-19(20)24-21(26)15-28-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZOQODCRLTQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.